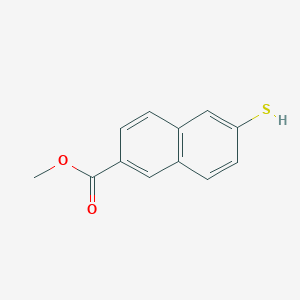

Methyl 6-sulfanylnaphthalene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 6-sulfanylnaphthalene-2-carboxylate” is a chemical compound with the molecular formula C12H10O2S . It has a molecular weight of 218.28 . The IUPAC name for this compound is methyl 6-mercapto-2-naphthoate .

Molecular Structure Analysis

The InChI code for “Methyl 6-sulfanylnaphthalene-2-carboxylate” is 1S/C12H10O2S/c1-14-12(13)10-3-2-9-7-11(15)5-4-8(9)6-10/h2-7,15H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“Methyl 6-sulfanylnaphthalene-2-carboxylate” has a molecular weight of 218.28 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Aplicaciones Científicas De Investigación

Synthesis and Kinetic Resolution

Methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, which are more lipophilic derivatives of biologically active 6-methylsulfanyl-1,4-dihydropyridine-3-carboxylic acid esters, have been synthesized for their potential biological activity. These compounds were produced via the alkylation of 6-thioxo-1,4-dihydropyridines with methyl bromoacetate. Furthermore, the kinetic resolution of these compounds, facilitated by Candida antarctica lipase B (Novozym 435®), led to the enantiomeric excess of the target products reaching 70%. This highlights the compound's significance in chiral chemistry and its potential applications in the development of pharmaceuticals (Andzans et al., 2013).

Acylation Processes

Methyl 6-sulfanylnaphthalene-2-carboxylate derivatives are pivotal in the acylation process of organic compounds, which is a fundamental step in synthesizing various chemical products. For instance, 2,6-Methylacylnaphthalene, an essential organic chemical raw material, is synthesized through the acylation of 2-methylnaphthalene. This process, catalyzed by molecular sieves in a green and environmentally friendly manner, is crucial for producing polyethylene 2,6-naphthalene dicarboxylate (PEN), a polymer of significant industrial value. The modification of molecular sieves with citric acid showed an improvement in catalytic activity, offering a more efficient pathway for synthesizing valuable chemical products (Sun et al., 2022).

Environmental Applications

Anaerobic Mineralization

The anaerobic mineralization of stable-isotope-labeled 2-Methylnaphthalene, a process of biodegradation under anaerobic conditions, was extensively studied to understand the bioremediation potential of methyl 6-sulfanylnaphthalene-2-carboxylate derivatives. The study revealed that a sulfate-reducing consortium could degrade 2-methylnaphthalene at significant rates, with a large portion of the compound being mineralized to CO2. This research underscores the compound's potential role in environmental cleanup and bioremediation efforts (Sullivan et al., 2001).

Propiedades

IUPAC Name |

methyl 6-sulfanylnaphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-12(13)10-3-2-9-7-11(15)5-4-8(9)6-10/h2-7,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLGXHOJDCQIHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2807069.png)

![5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2807072.png)

![1,3-Dimethyl-7-(2-methylpropyl)-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2807075.png)

![2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B2807076.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2807079.png)

![1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2807081.png)

![3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2807087.png)